1-[(4-Methoxyphenyl)methyl]azetidin-3-amine
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Overview
Description
1-[(4-Methoxyphenyl)methyl]azetidin-3-amine is a chemical compound with the molecular formula C11H16N2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]azetidin-3-amine typically involves the reaction of 4-methoxybenzylamine with an appropriate azetidinone precursor. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the azetidinone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more stable amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the azetidine ring can produce a primary amine .
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]azetidin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]azetidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain can facilitate binding to specific sites, while the methoxybenzyl group can enhance lipophilicity and membrane permeability. These properties make it a valuable compound for drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)azetidin-3-amine
- 1-(4-Methoxybenzyl)azetidin-2-one
- 1-(4-Methoxybenzyl)pyrrolidin-3-amine
Uniqueness
1-[(4-Methoxyphenyl)methyl]azetidin-3-amine is unique due to its specific combination of a methoxybenzyl group and an azetidine ring. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. Its unique reactivity profile makes it particularly useful in synthetic organic chemistry and medicinal research .
Properties
CAS No. |
1340272-26-5 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]azetidin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-9(3-5-11)6-13-7-10(12)8-13/h2-5,10H,6-8,12H2,1H3 |
InChI Key |
WYFPLKXDIHFKCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CC(C2)N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C2)N |
Origin of Product |
United States |
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